Isonicotinimidamide hydrochloride

CAS No.: 6345-27-3

Cat. No.: VC2000386

Molecular Formula: C6H8ClN3

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6345-27-3 |

|---|---|

| Molecular Formula | C6H8ClN3 |

| Molecular Weight | 157.6 g/mol |

| IUPAC Name | pyridine-4-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H |

| Standard InChI Key | IONKMFGAXKCLMI-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(=N)N.Cl |

| Canonical SMILES | C1=CN=CC=C1C(=N)N.Cl |

Introduction

Chemical Structure and Identification

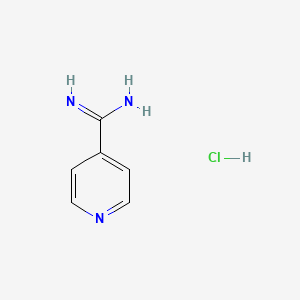

Isonicotinimidamide hydrochloride (CAS# 6345-27-3) is a pyridine-based compound with an amidine functional group at the 4-position. It has a molecular formula of C6H8ClN3 and a molecular weight of 157.60 g/mol . The structure consists of a pyridine ring with a carboximidamide group (-C(=NH)NH2) at the para position, paired with a hydrochloride counter-ion.

The compound is formally identified through several standardized nomenclature systems:

It should be noted that a hydrated form of this compound exists with the molecular formula C6H10ClN3O and a molecular weight of 175.61 g/mol .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs:

This multitude of names reflects the compound's presence across different chemical disciplines and applications, with each name emphasizing different structural aspects of the molecule.

Physical and Chemical Properties

Isonicotinimidamide hydrochloride exhibits distinct physical properties that are important for its handling, storage, and application in various chemical processes.

Physical State and Appearance

The compound typically appears as a solid, though specific descriptions of its appearance vary slightly between sources .

Thermal Properties

The compound demonstrates thermal decomposition at elevated temperatures:

The slight variation in reported melting points may be attributed to differences in measurement methods or sample purity.

Solubility and Solution Properties

The compound's solubility is important for its application in solution-phase chemistry. Based on the data provided for preparing stock solutions, the following concentrations can be achieved:

| Concentration | Solvent Volume Required for 1 mg | Solvent Volume Required for 5 mg | Solvent Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 1.15 mL | 5.76 mL | 11.51 mL |

| 5 mM | 0.23 mL | 1.15 mL | 2.3 mL |

| 10 mM | 0.12 mL | 0.58 mL | 1.15 mL |

| 50 mM | 0.02 mL | 0.12 mL | 0.23 mL |

This solubility data is critical for researchers preparing stock solutions for experimental work .

Stability and Sensitivity

The compound is reported to be hygroscopic, making it sensitive to moisture in the air . This property necessitates special storage conditions to maintain compound integrity.

Proper storage is essential to maintain the compound's integrity and prevent degradation from moisture absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume